

Chemical structure of 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone

CAS No.: 898787-42-3

Cat. No.: B1327578

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An In-Depth Technical Guide to 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone

Abstract: This technical guide provides a comprehensive analysis of **3-(3-Chlorophenyl)-2',4'-difluoropropiophenone**, a halogenated aromatic ketone of significant interest to the fields of medicinal chemistry and drug development. As a substituted propiophenone, this molecule serves as a versatile synthetic intermediate. This document details its chemical structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and a thorough analytical characterization protocol. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthesis, and structural elucidation.

Chemical Identity and Physicochemical Properties

3-(3-Chlorophenyl)-2',4'-difluoropropiophenone belongs to the propiophenone class of compounds, characterized by a three-carbon chain with a ketone functional group. Its structure is distinguished by specific halogen substitutions on its two phenyl rings, which significantly influence its reactivity and potential biological activity.

The core structure consists of a 1-(2,4-difluorophenyl)propan-1-one backbone, with a 3-chlorophenyl group attached to the terminal carbon (C3) of the propane chain. This specific arrangement of electron-withdrawing groups (chlorine and fluorine) makes the molecule an interesting scaffold for further chemical modification.

Caption: Chemical Structure of 1-(2,4-difluorophenyl)-3-(3-chlorophenyl)propan-1-one.

Table 1: Physicochemical and Identification Data

Parameter	Value	Source
IUPAC Name	1-(2,4-Difluorophenyl)-3-(3-chlorophenyl)propan-1-one	-
Synonym	3-(3-Chlorophenyl)-2',4'-difluoropropiophenone	[1]
CAS Number	898787-42-3	[1]
Molecular Formula	C ₁₅ H ₁₁ ClF ₂ O	[1]
Molecular Weight	280.70 g/mol	[1]
Appearance	Predicted to be a white to off-white solid	-
Melting Point	75 - 80 °C (based on similar compounds)	

| Chemical Stability | Stable under standard ambient conditions (room temperature) | |

Synthesis and Purification

The synthesis of **3-(3-Chlorophenyl)-2',4'-difluoropropiophenone** is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the crucial carbon-carbon bond between the aromatic ring and the acyl group.

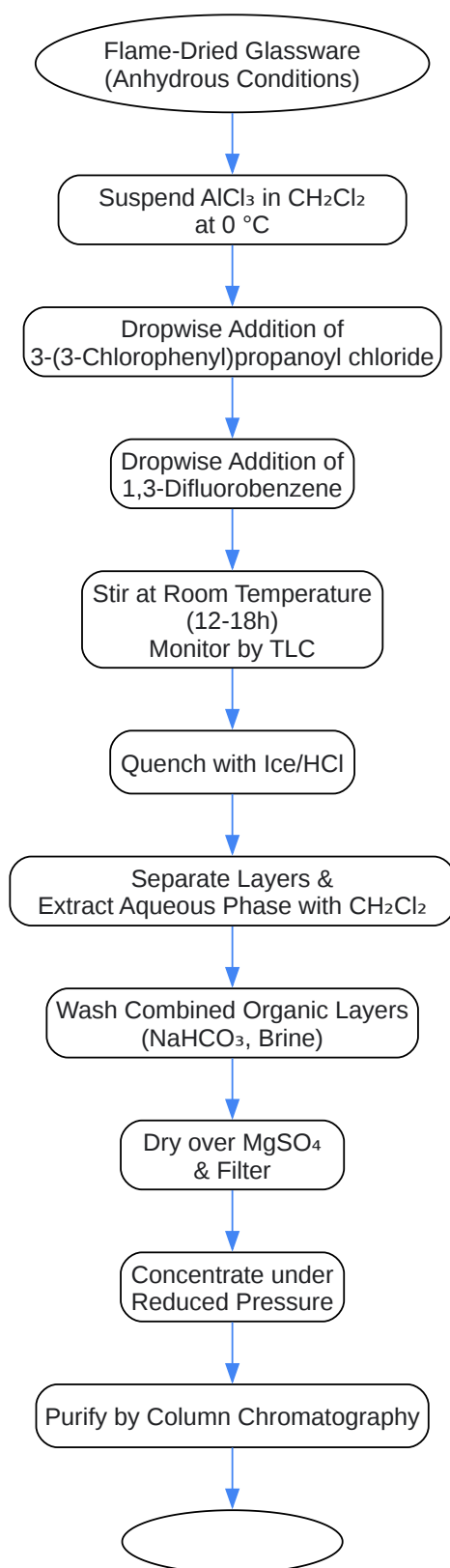
Causality of Experimental Choices:

- **Reactants:** 1,3-Difluorobenzene is chosen as the aromatic substrate due to its commercial availability and the desired substitution pattern. 3-(3-Chlorophenyl)propanoyl chloride serves as the acylating agent.
- **Catalyst:** Aluminum trichloride (AlCl_3) is the quintessential Lewis acid catalyst for this reaction. It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the fluorine atoms on the aromatic ring.
- **Solvent:** A non-reactive, anhydrous solvent such as dichloromethane (CH_2Cl_2) is used to dissolve the reactants and facilitate the reaction without participating in it.
- **Quenching:** The reaction is quenched by carefully adding it to ice water. This serves two purposes: it hydrolyzes and deactivates the AlCl_3 catalyst, and it precipitates the organic product, which has low solubility in water.

Experimental Protocol: Friedel-Crafts Acylation

- **Setup:** A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
- **Catalyst Suspension:** To the flask, add anhydrous dichloromethane (CH_2Cl_2) followed by the slow, portion-wise addition of aluminum trichloride (AlCl_3) at 0 °C (ice bath).
- **Acyl Chloride Addition:** A solution of 3-(3-Chlorophenyl)propanoyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the AlCl_3 suspension at 0 °C.
- **Aromatic Substrate Addition:** 1,3-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

- Extraction: The organic layer is separated. The aqueous layer is extracted twice more with dichloromethane.
- Washing & Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄).
- Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **3-(3-Chlorophenyl)-2',4'-difluoropropiophenone**.



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Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Value / Observation
¹ H NMR	Aromatic Protons (HAr)	δ 6.9 - 8.0 ppm (complex multiplets)
	Methylene Protons (-CO-CH ₂ -)	δ ~3.4 ppm (triplet)
	Methylene Protons (-Ar-CH ₂ -)	δ ~3.1 ppm (triplet)
¹³ C NMR	Carbonyl Carbon (C=O)	δ ~195 ppm
	Aromatic Carbons (C-F)	δ 160 - 168 ppm (doublets, large ¹ JCF)
	Aromatic Carbons (C-Cl, C-H)	δ 110 - 140 ppm
	Methylene Carbons (-CH ₂ -)	δ 30 - 45 ppm
IR Spectroscopy	Carbonyl Stretch (C=O)	1680 - 1700 cm ⁻¹ (strong)
	Aromatic C=C Stretch	1580 - 1610 cm ⁻¹ (medium)
	C-F Stretch	1100 - 1300 cm ⁻¹ (strong)
	C-Cl Stretch	700 - 800 cm ⁻¹ (medium)
Mass Spectrometry	Molecular Ion (M ⁺)	m/z 280 (³⁵ Cl), 282 (³⁷ Cl)
	Isotopic Pattern	[M] ⁺ : [M+2] ⁺ ratio of approximately 3:1

|| Key Fragments | m/z 155 [C₇H₃F₂O]⁺, 125 [C₇H₆Cl]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct regions. The downfield region (δ 6.9-8.0 ppm) will contain a series of complex multiplets corresponding to the seven aromatic protons. The splitting patterns are complicated by proton-proton and proton-fluorine coupling. Two triplets, each integrating to 2H, are expected in the aliphatic region (δ 3.0-3.5 ppm). The triplet closer to the electron-withdrawing carbonyl group will be further downfield.
- ^{13}C NMR: The carbon spectrum will be characterized by a carbonyl signal around δ 195 ppm. The aromatic region will show multiple signals, with the carbons directly bonded to fluorine appearing as doublets with large one-bond coupling constants ($^1\text{JCF} \approx 250$ Hz). The two aliphatic carbons will appear as distinct signals in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A strong, sharp absorption band between $1680\text{-}1700\text{ cm}^{-1}$ is definitive for the conjugated ketone ($\text{C}=\text{O}$) stretching vibration. Strong bands in the $1100\text{-}1300\text{ cm}^{-1}$ region will confirm the presence of the C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The electron impact (EI) mass spectrum will show a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl), there will be two peaks at m/z 280 and m/z 282 with a characteristic intensity ratio of approximately 3:1, which is a definitive piece of evidence for the presence of one chlorine atom. Common fragmentation patterns include alpha-cleavage, resulting in fragments corresponding to the [2,4-difluorobenzoyl] $^+$ cation (m/z 155) and the [3-chlorobenzyl] $^+$ cation (m/z 125).

Safety, Handling, and Storage

As with many halogenated aromatic compounds, proper safety protocols are essential.

- Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[2\]](#)[\[3\]](#)

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Potential Applications and Research Context

The structural motifs present in **3-(3-Chlorophenyl)-2',4'-difluoropropiophenone** are common in pharmacologically active molecules. Propiophenone derivatives are key intermediates in the synthesis of various drugs.[4] For instance, related fluorinated building blocks are scaffolds for potent triazole antifungal medications.[5]

The combination of a difluorophenyl ring, a common feature in modern pharmaceuticals for improving metabolic stability and binding affinity, with a chlorophenyl group makes this compound a valuable and versatile building block. It can be used in the synthesis of more complex molecules for screening in drug discovery programs, particularly in areas such as oncology, infectious diseases, and neuroscience.

References

- Sigma-Aldrich. (2025).
- Fisher Scientific. (2024).
- BLDpharm. (n.d.). 898787-42-3|**3-(3-Chlorophenyl)-2',4'-difluoropropiophenone**.
- TCI Chemicals. (2025).
- ChemicalBook. (n.d.). 3-Chloropropiophenone synthesis.
- ChemicalBook. (n.d.). 3'-Chloropropiophenone synthesis.
- Ossila. (n.d.). 2,4-Difluoro-(1H-1,2,4-triazoly)acetophenone.

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Sources

- [1. 898787-42-3|3-\(3-Chlorophenyl\)-2',4'-difluoropropiophenone|BLDpharm \[bldpharm.com\]](#)
- [2. fishersci.com \[fishersci.com\]](#)
- [3. tcichemicals.com \[tcichemicals.com\]](#)
- [4. 3'-Chloropropiophenone synthesis - chemicalbook \[chemicalbook.com\]](#)
- [5. ossila.com \[ossila.com\]](#)
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